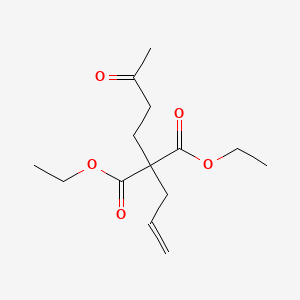

Diethyl 2-allyl-2-(3-oxobutyl)malonate

Description

Diethyl 2-allyl-2-(3-oxobutyl)malonate (CAS: 92746-99-1) is a malonic acid derivative with the molecular formula C₁₄H₂₂O₅ and a molecular weight of 270.325 g/mol . Its structure features two ethyl ester groups, an allyl substituent, and a 3-oxobutyl group attached to the central malonate core. The allyl group provides reactivity in cycloaddition and metathesis reactions, while the 3-oxobutyl moiety introduces a ketone functionality, enabling further derivatization or participation in carbonyl-based transformations. This compound is primarily utilized in organic synthesis as a precursor for cyclization reactions and as a substrate in catalytic studies .

Properties

Molecular Formula |

C14H22O5 |

|---|---|

Molecular Weight |

270.32 g/mol |

IUPAC Name |

diethyl 2-(3-oxobutyl)-2-prop-2-enylpropanedioate |

InChI |

InChI=1S/C14H22O5/c1-5-9-14(10-8-11(4)15,12(16)18-6-2)13(17)19-7-3/h5H,1,6-10H2,2-4H3 |

InChI Key |

TYOZBBKPLIZOAL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CCC(=O)C)(CC=C)C(=O)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Malonate Derivatives

Substituent Effects on Reactivity and Selectivity

The reactivity of malonate esters is highly dependent on the nature of their substituents. Below is a comparative analysis of key analogs:

Key Observations :

- Electronic Effects : The 3-oxobutyl group in the target compound introduces a ketone, enabling nucleophilic additions or reductions absent in analogs like diethyl 2,2-diallylmalonate .

- Steric Effects : Bulky substituents (e.g., cyclopentylmethyl in ) reduce reaction rates in crowded transition states, whereas allyl/propargyl groups favor ring-closing metathesis (RCM) .

- Catalytic Selectivity: Propargyl-containing analogs (e.g., diethyl 2-allyl-2-(prop-2-ynyl)malonate) exhibit higher selectivity for five-membered ring formation in gold-catalyzed cyclizations compared to non-propargyl derivatives .

Reactivity in Catalytic Reactions

Ring-Closing Metathesis (RCM)

Diethyl 2-allyl-2-(3-oxobutyl)malonate shares reactivity with diethyl 2,2-diallylmalonate in RCM, but the 3-oxobutyl group may sterically hinder catalyst binding. For example, diethyl 2,2-diallylmalonate undergoes RCM efficiently with Grubbs catalysts to form cyclohexene derivatives, while the target compound’s ketone could lead to alternative pathways (e.g., aldol side reactions) .

Gold-Catalyzed Cyclization

In cyclization reactions, diethyl 2-allyl-2-(prop-2-ynyl)malonate forms five-membered rings with >90% selectivity using pentiptycene-based gold catalysts . By contrast, the 3-oxobutyl group in the target compound may favor six-membered ring formation due to the flexibility of the oxobutyl chain.

Ester Group Variations

Replacing ethyl esters with methyl (e.g., dimethyl 2-allyl-2-(prop-2-yn-1-yl)malonate) reduces steric bulk and increases electrophilicity at the carbonyl, accelerating nucleophilic attacks. However, ethyl esters generally offer better solubility in non-polar solvents .

Functional Group Influence

- Ketone vs. Amide : Diethyl 2-acetamido-2-(3-oxo-3-phenylpropyl)malonate () contains an acetamido group, which directs reactivity toward amidation or hydrogen bonding, unlike the ketone in the target compound.

- Aromatic vs. Aliphatic Substituents : Analogs with aryl-oxo groups (e.g., 4aj in ) exhibit π-π interactions, influencing crystallization behavior and catalytic substrate binding.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.